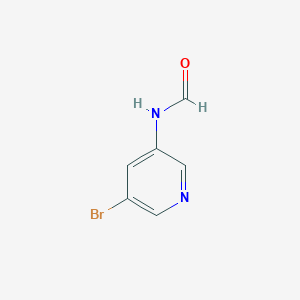

N-(5-Bromopyridin-3-yl)formamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(5-bromopyridin-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPBLZGNWKOQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Derivatives Research

Halogenated pyridines are a critical class of compounds in organic synthesis, serving as versatile precursors for a multitude of chemical transformations. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, nucleophilic substitutions, and metallation reactions, enabling the introduction of diverse functional groups. nih.govchemrxiv.org This strategic functionalization is paramount in the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govekb.eg

N-(5-Bromopyridin-3-yl)formamide fits squarely within this research area, offering a bifunctional platform for molecular elaboration. The bromine atom at the 5-position of the pyridine ring is susceptible to a range of synthetic manipulations, while the formamide (B127407) group at the 3-position can also participate in or direct subsequent reactions. The strategic placement of these two functional groups allows for a high degree of control over the synthesis of complex substituted pyridine structures.

The pyridine nucleus itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its nitrogen atom can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of drug molecules. nih.gov The introduction of a bromine atom, as in this compound, can further modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved biological activity. nih.gov

Significance in Formamide Functional Group Chemistry

The formamide (B127407) functional group (-NHCHO) plays a crucial role in the chemical reactivity and utility of N-(5-Bromopyridin-3-yl)formamide. Formamides are versatile functional groups in organic synthesis, capable of acting as reagents, catalysts, and stabilizers. rsc.org They are considered important building units in both naturally occurring and synthetic compounds. tandfonline.com

In the context of this compound, the formamide moiety can serve several purposes. It can act as a protecting group for the amine, allowing for selective reactions at other positions of the pyridine (B92270) ring. nih.gov The formyl group can also be a precursor to other functionalities. For instance, formamides can be dehydrated to isocyanides, which are valuable intermediates in multicomponent reactions. vu.nl Furthermore, the amide bond of the formamide can be cleaved under certain conditions to regenerate the parent amine, providing a pathway to 3-aminopyridine (B143674) derivatives. mdpi.com

The formamide group can also influence the reactivity of the pyridine ring through electronic effects. The lone pair of electrons on the nitrogen atom can be delocalized into the formyl group, affecting the electron density of the pyridine ring and influencing its susceptibility to electrophilic or nucleophilic attack. This interplay between the formamide and the bromopyridine core is a key aspect of its chemical behavior.

Emerging Research Trajectories and Academic Relevance

Multi-step Synthetic Routes for Pyridine-Formamide Scaffolds

The construction of pyridine-formamide scaffolds is a cornerstone of modern heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals. beilstein-journals.org The synthesis is typically a multi-step process, which offers the flexibility to introduce a variety of substituents onto the pyridine (B92270) ring. beilstein-journals.org General strategies often begin with the creation of a substituted pyridine ring, followed by the introduction of the formamide group.

One versatile method for preparing substituted pyridines involves the direct condensation of ammonia (B1221849) or hydroxylamine (B1172632) with a 1,5-diketone. beilstein-journals.org Alternatively, multicomponent reactions (MCRs) provide an efficient pathway to highly functionalized pyridine derivatives in a single operation by combining simple, commercially available building blocks like aldehydes, amines, and isocyanides. rsc.org These MCRs often operate under mild conditions and allow for significant chemical diversity. rsc.org Once the appropriately substituted pyridine precursor, such as 3-amino-5-bromopyridine, is obtained, the final formylation step can be carried out to yield the target this compound. The multi-step nature of these routes is crucial for accessing novel heterocycles, and ongoing research focuses on telescoping these sequences to improve efficiency and reduce costs. beilstein-journals.org

Targeted Bromination Strategies for Precursors within Pyridine Ring Systems

The regioselective bromination of the pyridine ring is a critical step in the synthesis of this compound. Pyridine is an electron-deficient heteroarene, which makes electrophilic substitution reactions challenging, often requiring harsh conditions. nih.govyoutube.com Direct bromination of pyridine itself typically occurs at the 3-position, but only at very high temperatures (over 300°C) in the presence of oleum. researchgate.net

To achieve targeted bromination, particularly at the C-5 position, chemists employ various strategies. One approach involves the use of pyridine N-oxides, which alters the electronic properties of the ring, facilitating halogenation. researchgate.net Another powerful method is the use of designed phosphine (B1218219) reagents. nih.gov This strategy involves installing a heterocyclic phosphine at the 4-position of the pyridine as a phosphonium (B103445) salt, which can then be displaced by a halide nucleophile, such as lithium bromide (LiBr), to introduce bromine at the desired position. nih.gov This method has proven effective for the late-stage halogenation of complex, drug-like molecules. nih.gov

Furthermore, ring-opening halogenation of related heterocyclic systems like pyrazolopyridines with brominating agents can provide access to structurally diverse halogenated scaffolds. nih.govresearchgate.net For specific precursors, direct bromination can be achieved under controlled conditions. For instance, a series of 5-bromo-pyridyl containing 2-amino-thiazole derivatives were synthesized starting from the cyclization of 2-bromo-1-(5-bromopyridin-3-yl)ethanone, indicating the availability of this key brominated precursor. rasayanjournal.co.in

Table 1: Selected Bromination Strategies for Pyridine Systems

| Starting Material | Reagent(s) | Product Position(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| Pyridine | Bromine, Oleum | 3-position | >300°C | researchgate.net |

| Pyridine N-oxide | POBr₃ | 2-bromo and 4-bromo | High Temperature | researchgate.net |

| Pyridine | Designed Phosphine, LiBr, TfOH | 4-position | 80°C | nih.gov |

Formylation Reactions Employing Nitrogen-Containing Pyridine Intermediates

Formylation of an amino group on the pyridine ring is the final key transformation to produce this compound. This reaction involves the acylation of a nitrogen-containing intermediate, typically 3-amino-5-bromopyridine, with a formylating agent. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). udhtu.edu.uaresearchgate.net This reaction proceeds via an electrophilic trigger process and is effective for producing formylated heterocycles. researchgate.net

The choice of formylating agent and reaction conditions is crucial for achieving high yields. Besides the Vilsmeier-Haack reagent, other formylating agents such as N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, are used to transfer a formyl group to nucleophiles. chemicalbook.com The development of efficient synthetic pathways to formylated azaindoles from 3-amino-4-methylpyridines using Vilsmeier-Haack formylation highlights the utility of this approach for complex heterocyclic systems. chemrxiv.org

Formamide (HCONH₂) itself is an attractive, inexpensive, and readily available C1 building block for formylation reactions. beilstein-journals.org It can be used to N-formylate amines, often under catalytic conditions. google.com In the synthesis of heterocyclic structures, formamide can serve as a source for a single carbon atom to build fused ring systems. For example, substituted thienopyrimidones and indolopyrimidones have been synthesized from the corresponding 2-amino-thiophenes and 2-aminoindoles by heating with formamide. beilstein-journals.org

The direct use of formamide for N-formylation can be facilitated by activating agents. A method using a phosphonic anhydride (B1165640) catalyst allows for the efficient N-formylation of amines with a formamide compound, which acts as the formyl group donor. google.com Another approach involves the Goldberg reaction, where 2-bromopyridine (B144113) reacts with N-methylformamide in the presence of a copper catalyst to produce N-methyl-N-(pyridin-2-yl)formamide in high yield. mdpi.com While some traditional formylation methods using formic acid or sodium ethoxide have proven unsuccessful for certain substrates, formamide remains a versatile reagent in heterocyclic chemistry. researchgate.net

The formation of the amide bond in the formylation step is a type of acid-amine coupling, and its efficiency can be significantly enhanced through the optimization of catalysts and reaction conditions. growingscience.com A variety of coupling reagents and catalysts have been developed to facilitate this transformation. growingscience.comwhiterose.ac.uk For instance, hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) has been shown to be highly effective for coupling carboxylic acids and amines, often proceeding with high conversion and without by-products at room temperature. growingscience.comresearchgate.net

Other catalyst systems include borane-pyridine, which acts as an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com For the synthesis of N-aryl/heteroaryl pivalamides, sulfuric acid supported on silica (B1680970) (H₂SO₄-SiO₂) has been used as a catalyst for transamidation under solvent-free conditions. rsc.org The choice of solvent, temperature, and base is critical; for example, reactions using POCl₃/pyridine can be run in solvents like DMF or THF, with conditions ranging from 0°C to room temperature. researchgate.net A catalytic protocol using an Ar-I/HF·pyridine/mCPBA system has also been developed for the activation of esters to facilitate efficient amide bond formation. researchgate.net

Table 2: Catalyst Systems for Amide Bond Formation

| Catalyst/Reagent | Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| HATU | DIPEA | THF | Room Temp | 92% | researchgate.net |

| POCl₃ | Pyridine | THF | 0°C | 61% | researchgate.net |

| Borane-pyridine (5 mol%) | - | Toluene | 110°C | Good to Excellent | mdpi.com |

| H₂SO₄-SiO₂ (5 mol%) | - | Solvent-free | 70°C | 74-95% | rsc.org |

One-Pot Synthesis Approaches and Process Intensification

For instance, a one-pot, three-component reaction has been developed for the regioselective synthesis of novel furo[2,3-d]pyrimidines under environmentally benign conditions. nih.gov Similarly, the synthesis of novel spiro-triazolidin-thiones has been achieved in high yields using a one-pot method catalyzed by potassium superoxide (B77818) under microwave irradiation, which accelerates the reaction. europeanreview.org

Process intensification, another key strategy for improving synthetic efficiency, can be achieved through technologies like continuous-flow chemistry. A metal-free, continuous two-step method was developed for the synthesis of a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which proved to be atom-economical, highly selective, and safer than traditional batch processes by controlling a high-energy intermediate. amazonaws.com This approach avoids chromatography and isolation steps, leading to higher yields compared to earlier batch syntheses. amazonaws.com Applying such one-pot and flow chemistry principles to the synthesis of this compound could offer significant advantages in terms of cost, safety, and sustainability.

Comparative Analysis of Synthetic Efficiency and Yields

One-pot and multicomponent reactions often exhibit higher efficiency. The one-pot synthesis of N-arylpyrazoles from aryl halides demonstrates broad substrate scope and rapid reaction times, complementing traditional, often lower-yielding methods. organic-chemistry.org Similarly, a three-component synthesis of furo[2,3-d]pyrimidines catalyzed by ZrOCl₂·8H₂O in water provides an environmentally friendly and efficient route. nih.gov The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to seconds while increasing yields compared to conventional methods for producing 1,3,4-oxadiazole (B1194373) derivatives. acs.org

Coupling Reactions and Cross-Coupling Strategies for this compound

Carbon-Hydrogen (C-H) Activation and Functionalization Approaches

Direct C-H functionalization is a powerful tool in organic synthesis for forming new bonds without pre-functionalized starting materials. scirp.orgscience.gov For this compound, the pyridine ring presents several C-H bonds that could be targets for such reactions, typically catalyzed by transition metals like palladium or rhodium. science.govrsc.orgresearchgate.netnih.gov

The electron-deficient nature of the pyridine ring makes its C-H bonds, particularly those at the C2, C4, and C6 positions, susceptible to activation. The formamido group (-NHCHO) can act as a directing group, facilitating regioselective functionalization at the ortho positions (C2 and C4). Rhodium-catalyzed C-H activation, in particular, has shown broad applicability for functionalizing heterocycles. rsc.orgresearchgate.netnih.govescholarship.org While specific studies on this compound are not extensively documented, analogous transformations on related pyridine and N-aryl systems suggest potential pathways. jst.go.jpwhiterose.ac.uk For instance, palladium-catalyzed C-H arylation is a known method for creating C-C bonds on heterocyclic scaffolds. jst.go.jpresearchgate.net

Table 1: Potential C-H Activation Sites and Functionalization Reactions

| Site | Potential Reaction Type | Catalyst System (Example) | Expected Product Type |

| C2 | Direct Arylation | Pd(OAc)₂ / Ligand | 2-Aryl-N-(5-bromopyridin-3-yl)formamide |

| C4 | Alkenylation | [Cp*RhCl₂]₂ / AgSbF₆ | N-(5-Bromo-4-alkenylpyridin-3-yl)formamide |

| C6 | Amination | Cu(OAc)₂ / Ligand | N-(6-Amino-5-bromopyridin-3-yl)formamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The substitution pattern on the pyridine ring of this compound creates a nuanced reactivity profile towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (SₑAr)

Pyridine itself is significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.org This deactivation is exacerbated by protonation or coordination of the nitrogen to a Lewis acid catalyst under typical SₑAr conditions. wikipedia.org In this compound, the bromine atom at C5 further deactivates the ring. While the formamido group at C3 is typically an activating, ortho-, para-directing group, its influence is tempered by the strongly deactivated pyridine core. Electrophilic attack, if it occurs, would require harsh conditions and is predicted to proceed at the C4 position, which is ortho to the directing formamido group. quora.com However, such reactions are generally difficult and not commonly reported for pyridines with this substitution pattern. wikipedia.orgchemrxiv.org

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), a reaction that is uncommon for benzene. d-nb.info This reactivity is enhanced by the presence of the electron-withdrawing bromo substituent, which can also act as a leaving group. Nucleophilic attack is generally favored at the positions ortho or para to the ring nitrogen (C2, C4, C6). In this specific molecule, the bromine at C5 is a viable leaving group for SₙAr reactions, particularly with strong nucleophiles under thermal conditions. nih.gov Furthermore, intramolecular SₙAr reactions have been observed in related 5-fluoroimidazo[1,2-a]pyridines, suggesting that the halogen at the C5 position is susceptible to displacement by a suitably positioned internal nucleophile. researchgate.netrsc.org

Table 2: Predicted Reactivity for Aromatic Substitution

| Reaction Type | Position(s) of Attack | Directing/Activating Factors | Predicted Outcome |

| Electrophilic | C4 (most likely), C2, C6 | Deactivating: Pyridine N, Bromo group. Activating/Directing: Formamido group (ortho, para). | Reaction is difficult, requires harsh conditions. wikipedia.orgchemrxiv.org |

| Nucleophilic | C5 (substitution of Br) | Activating: Pyridine N, Bromo group. | Favorable, especially with strong nucleophiles. d-nb.infonih.gov |

Reductive Transformations of the Formamide and Pyridine Moieties

Both the formamide and the pyridine components of the molecule can undergo reduction under appropriate conditions, leading to different structural motifs.

Reduction of the Formamide Group

The formamide group can be reduced to a secondary methylamine (B109427) (-NHCH₃). This transformation is typically accomplished using powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) in an ether solvent like THF. adichemistry.comchemistrysteps.comucalgary.camasterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an intermediate iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the amine. ucalgary.camasterorganicchemistry.com

Reduction of the Pyridine Ring and C-Br Bond

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. researchgate.net This reaction typically requires more forcing conditions than the reduction of simple alkenes, such as high pressures of hydrogen gas and catalysts like platinum oxide (PtO₂) or rhodium on carbon. researchgate.netresearchgate.net The choice of catalyst and conditions is crucial, as the carbon-bromine bond is also susceptible to reduction (hydrodebromination) under certain catalytic hydrogenation conditions. researchgate.netgoogle.com For instance, palladium catalysts are often used for hydrogenation and can simultaneously effect dehalogenation. researchgate.net Therefore, achieving selective reduction of the pyridine ring while preserving the bromo substituent can be challenging.

Table 3: Reductive Transformation Pathways

| Moiety | Reagent/Conditions | Product | Notes |

| Formamide | 1. LiAlH₄, THF2. H₂O workup | N-Methyl-5-bromopyridin-3-amine | Standard amide reduction. adichemistry.comucalgary.ca |

| Pyridine Ring | H₂, PtO₂, Acetic Acid, high pressure | N-(5-Bromopiperidin-3-yl)formamide | Ring saturation; potential for hydrodebromination as a side reaction. researchgate.net |

| Pyridine Ring & C-Br Bond | H₂, Pd/C | N-(Piperidin-3-yl)formamide | Concurrent ring saturation and hydrodebromination. researchgate.net |

Radical-Initiated Reactions and Pathways

The presence of a carbon-bromine bond makes this compound a suitable substrate for radical-initiated reactions. Aryl radicals can be generated from aryl bromides through various methods, including the use of radical initiators like AIBN with tin hydrides or via photoredox catalysis. beilstein-journals.orgnih.gov

Once formed, the 5-bromopyridin-3-yl radical can participate in a variety of transformations. A common pathway is intramolecular cyclization, where the radical attacks another part of the molecule or a tethered group to form a new ring system. beilstein-journals.orgresearchgate.netmdpi.comrsc.org Such radical cyclizations have been effectively used to synthesize complex polyheterocyclic structures containing pyridine rings. beilstein-journals.org

Additionally, N-arylformamides themselves can be precursors to N-arylcarbamoyl radicals when treated with radical initiators like di-t-butyl peroxide. rsc.org These radicals can undergo several reactions, including dimerization, hydrogen abstraction to form isocyanates, or intramolecular cyclization if a suitable group is present. rsc.org While less direct, the formamide moiety could also be envisioned as a handle for generating other reactive species under radical conditions. For example, UV-light-promoted reactions of related N-arylthiophene-2-carboxamides have been shown to generate N-aryl formamidyl radicals via homolysis. nih.govacs.org

Table 4: Potential Radical-Initiated Reactions

| Radical Precursor | Method of Generation | Potential Subsequent Reaction | Resulting Structure Type |

| Aryl Radical (at C5) | (TMS)₃SiH / AIBN beilstein-journals.org or Photoredox Catalysis nih.gov | Intramolecular cyclization onto a tethered group | Fused heterocyclic systems |

| Aryl Radical (at C5) | Photoredox Catalysis nih.gov | Intermolecular addition to an alkene (hydroarylation) | 5-Alkyl-N-(pyridin-3-yl)formamide derivatives |

| Carbamoyl Radical | Di-t-butyl peroxide rsc.org | Dimerization | N,N'-bis(5-bromopyridin-3-yl)oxamide |

| Carbamoyl Radical | Di-t-butyl peroxide rsc.org | H-abstraction and rearrangement | 5-Bromo-3-isocyanatopyridine |

Advanced Spectroscopic Characterization and Structural Elucidation of N 5 Bromopyridin 3 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of N-(5-Bromopyridin-3-yl)formamide, providing insights into the chemical environment of its constituent atoms.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, in a CDCl₃ solvent, the formyl proton (CHO) typically appears as a singlet, while the pyridine (B92270) ring protons exhibit characteristic splitting patterns due to spin-spin coupling. rsc.org The interpretation of these signals and their coupling constants (J) allows for the precise assignment of each proton within the molecular structure.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom, with their chemical shifts indicating their functional group and electronic environment. In CDCl₃, the carbonyl carbon of the formamide (B127407) group is typically observed at a downfield chemical shift. rsc.org The carbon atoms of the pyridine ring resonate at distinct positions, influenced by the bromine substituent and the formamide group. rsc.org

Table 1: Experimental ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C=O | 162.2, 159.6 |

| Pyridine C | 146.4, 140.7, 127.5, 126.1 |

Note: The table is based on data from a study and may show multiple signals due to the presence of rotamers. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the sequence of protons in the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. diva-portal.org

Effects of Solvent on Spectroscopic Data

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra due to solvent-solute interactions. unn.edu.ng For this compound, changing the solvent from a non-polar one like CDCl₃ to a polar one like DMSO-d₆ can lead to noticeable shifts in the proton and carbon signals. unn.edu.ngisca.me These shifts arise from differences in solvent polarity, hydrogen bonding capabilities, and anisotropic effects, which can alter the electronic shielding around the nuclei. unn.edu.ngresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ias.ac.inresearchgate.net For this compound, these spectra are characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational modes include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹. ias.ac.in

C=O stretching (Amide I band): A strong absorption usually found around 1650-1700 cm⁻¹. ias.ac.innist.gov

N-H bending and C-N stretching (Amide II and III bands): These appear at lower frequencies and are characteristic of the amide linkage. ias.ac.in

Pyridine ring vibrations: A series of bands corresponding to C-H and C=C stretching and bending within the aromatic ring.

C-Br stretching: This vibration occurs at a lower frequency, typically in the fingerprint region.

The positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution). ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. researchgate.netrsc.org Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include:

Loss of the formyl group (CHO).

Cleavage of the C-N bond between the pyridine ring and the formamide group.

Loss of a bromine atom.

Fragmentation of the pyridine ring.

Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine ring system. The aromatic π → π* electronic transitions are characteristic of the pyridine core and are expected to appear in the 250-300 nm region.

The presence of substituents on the pyridine ring significantly influences the absorption characteristics. The bromine atom at the 5-position is known to cause a bathochromic shift, or a shift to longer wavelengths, of the absorption maxima compared to unsubstituted pyridine derivatives. This is due to the electron-donating effect of the halogen's lone pairs through resonance, which can affect the energy of the π and π* orbitals. The formamide group at the 3-position will also modulate the electronic transitions.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be summarized based on data from related bromopyridine compounds. smolecule.comresearchgate.netosf.io The absorption spectrum would likely exhibit distinct bands corresponding to these transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~265-275 | ~2500-4000 | π → π |

| ~290-310 | ~1000-2500 | n → π |

Note: This table represents expected values based on the analysis of similar compounds and general spectroscopic principles. Actual experimental values may vary.

The solvatochromic effects, which are shifts in the absorption maxima due to the polarity of the solvent, are also anticipated. isca.me Polar solvents may lead to shifts in the absorption bands, providing further insight into the nature of the electronic transitions.

Integration of Experimental Spectroscopic Data with Theoretical Calculations

To achieve a comprehensive understanding of the structural and electronic properties of this compound, experimental spectroscopic data is often integrated with theoretical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for predicting and interpreting the spectroscopic properties of molecules. biochempress.comresearchgate.netresearchgate.netrsc.org

Theoretical calculations, typically performed using basis sets such as 6-311++G(d,p), can provide optimized molecular geometries, vibrational frequencies, and electronic transition energies. researchgate.netijcce.ac.ir For UV-Vis spectroscopy, TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. bohrium.comdntb.gov.ua

The process involves first optimizing the ground-state geometry of this compound using DFT. Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. These calculated values can then be compared with the experimental UV-Vis spectrum.

Table 2: Illustrative Comparison of Experimental and Theoretically Calculated UV-Vis Data for this compound

| Parameter | Experimental Value | Theoretical Value (TD-DFT/B3LYP/6-311++G(d,p)) |

| λmax (π → π) | ~265-275 nm | ~270 nm |

| Oscillator Strength (f) | - | ~0.15 |

| λmax (n → π) | ~290-310 nm | ~305 nm |

| Oscillator Strength (f) | - | ~0.02 |

Note: The theoretical values in this table are hypothetical and serve to illustrate the nature of the comparison between experimental and computational results.

Discrepancies between the experimental and theoretical values are common and can arise from several factors, including the choice of the functional and basis set in the calculation, as well as solvent effects in the experimental measurement which may not be perfectly modeled in the gas-phase calculations. biochempress.com However, the trends and relative positions of the absorption bands are often well-reproduced by the calculations, providing strong support for the assignment of the observed spectral features to specific electronic transitions. This integrated approach allows for a more robust and detailed structural elucidation of this compound than either method could provide alone. frontiersin.org

Computational Chemistry and Theoretical Investigations of N 5 Bromopyridin 3 Yl Formamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to explore various facets of a molecule's electronic structure and potential reactivity.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For N-(5-Bromopyridin-3-yl)formamide, a key aspect of this analysis would be the conformational landscape arising from the rotation around the C-N amide bond.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: The following data is illustrative of what a DFT calculation would produce and is not based on published results.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Br-C5 | 1.895 | C4-C5-C6 | 118.5 |

| C5-C4 | 1.390 | C5-C6-N1 | 119.2 |

| C3-N(formamide) | 1.410 | C2-N1-C6 | 117.0 |

| C(formyl)-N | 1.365 | C3-N-C(formyl) | 125.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, analysis would reveal the distribution of these orbitals across the molecule, highlighting the regions most susceptible to electrophilic or nucleophilic attack. The pyridine (B92270) ring, bromine atom, and formamide (B127407) group would all contribute to the character of these orbitals.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species. The map is colored to show different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a negative potential around the formyl oxygen and the pyridine nitrogen, indicating these are sites for hydrogen bonding or coordination. A positive potential would be expected around the formyl and N-H hydrogens.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry offers powerful methods for predicting spectroscopic data, which can be an invaluable aid in the interpretation of experimental spectra.

Predicted NMR Chemical Shifts

Theoretical calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated.

Comparing these predicted shifts with experimental data can confirm a molecular structure or help assign signals in a complex spectrum. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for 1H and 1-2 ppm for 13C being achievable.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Note: The following data is illustrative and not based on published results.

| Atom | Predicted 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) |

|---|---|---|---|

| C2 | 148.5 | H2 | 8.50 |

| C3 | 135.0 | H4 | 8.35 |

| C4 | 140.2 | H6 | 8.80 |

| C5 | 118.9 | H(formyl) | 8.20 |

| C6 | 150.1 | H(amide) | 9.10 |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to atomic displacements.

The calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled using empirical factors to improve agreement. The simulated spectra can help in the assignment of complex experimental spectra, distinguishing between different vibrational modes such as stretching, bending, and torsional motions. For this compound, this would allow for the clear identification of vibrations associated with the C=O stretch, N-H bend, C-Br stretch, and various pyridine ring modes.

Reaction Pathway and Transition State Analysis

The synthesis of N-aryl formamides, including this compound, typically involves the formylation of an amine (5-bromo-3-aminopyridine) or the coupling of a halide (3-bromo-5-formamidopyridine) with an amine source. Computational analysis of these reaction pathways is crucial for understanding reaction mechanisms, optimizing conditions, and predicting yields.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For instance, in the palladium-catalyzed formylation of aryl bromides, a viable reaction pathway is calculated involving sequential steps such as oxidative addition, CO coordination, migratory insertion, H₂ coordination, base-assisted dihydrogen activation, and reductive elimination. liverpool.ac.uk

A hypothetical reaction pathway for the formylation of 5-bromo-3-aminopyridine could be modeled to determine the energy barriers for each step. Key findings from such an analysis would include the rate-determining step, the influence of catalysts, and the effect of substituents on the pyridine ring. For example, a Hammett analysis in related systems has shown that electron-donating or electron-withdrawing groups on the aryl ring can significantly influence reaction rates by affecting the electronics of the migratory insertion step. liverpool.ac.uk

Similarly, for copper-catalyzed coupling reactions, like the Goldberg reaction, which can be used to synthesize N-aryl amides, computational studies can elucidate the nature of the active catalytic species and the mechanism of C-N bond formation. researchgate.netresearchgate.netmdpi.com These studies would compare different proposed mechanisms, such as those involving oxidative addition and reductive elimination cycles, to determine the most energetically favorable route.

Table 1: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound

This interactive table illustrates the type of data generated from a transition state analysis for a single mechanistic step. The values are hypothetical and serve as an example.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Stabilized complex of reactants and catalyst. |

| Transition State | +18.5 | The highest energy point along the reaction coordinate for this step. |

| Intermediate | -5.2 | A meta-stable species formed after the first transition state. |

| Product Complex | -12.0 | Stabilized complex of the product and catalyst before dissociation. |

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations and Conformational Landscape Studies

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. tandfonline.comnih.govfigshare.com For this compound, MD simulations would be invaluable for exploring its conformational landscape and predicting its behavior in different chemical or biological contexts.

The central C-N amide bond in this compound has a partial double-bond character, leading to restricted rotation and the possibility of cis and trans conformers (rotamers). Conformational analysis, often initiated with quantum chemical calculations (like DFT) followed by MD simulations, can determine the relative energies and populations of these conformers. The planarity of the formamide group relative to the pyridine ring is a key structural feature.

MD simulations can reveal the stability of different conformations and the energy barriers for interconversion between them. For instance, studies on other substituted pyridine derivatives have used MD to assess the stability of binding modes within protein active sites, calculating metrics like the root-mean-square deviation (RMSD) to monitor conformational changes over the simulation time. mdpi.com

In the context of drug design, MD simulations coupled with binding free energy calculations (like MM-PBSA) can predict the affinity of this compound for a target protein. These calculations break down the interaction energy into components (van der Waals, electrostatic, solvation energy), identifying key residues and forces driving the binding. nih.gov This information is critical for the rational design of more potent and selective analogs.

Table 2: Example Data from a Conformational Landscape Study of this compound

This interactive table presents hypothetical results from a computational study on the different conformers of the molecule.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Trans (anti) | 178.5° | 0.00 | 92.5 |

| Cis (syn) | 5.2° | 2.1 | 7.5 |

| Transition State | 92.1° | 15.8 | <0.1 |

Note: Data is hypothetical and for illustrative purposes only, based on typical values for N-aryl amides.

These computational approaches, from mapping reaction pathways to exploring dynamic conformational landscapes, are essential for a comprehensive understanding of the chemical and physical properties of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(5-Bromopyridin-3-yl)formamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromopyridine derivatives are often functionalized using copper(I) iodide (CuI) in polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (70°C, nitrogen) to achieve high yields (~82%) . Key steps include careful control of stoichiometry (e.g., 7 equivalents of CuI) and purification via ethyl acetate extraction followed by sodium sulfate drying and vacuum concentration.

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : X-ray crystallography remains the gold standard. Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution . Pair this with ORTEP-III for visualizing thermal ellipsoids and validating bond angles/distances (e.g., C–N bond angles in formamide moieties typically range from 120–128°) . For non-crystalline samples, employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals from the bromopyridine and formamide groups.

Q. What solvents and reaction conditions are optimal for stability studies?

- Methodology : DMF and dichloromethane (DCM) are common solvents for bromopyridine derivatives. However, monitor degradation via HPLC under varying temperatures (25–70°C) and pH (3–9). Stability issues often arise from hydrolysis of the formamide group; mitigate this by storing samples in anhydrous conditions with molecular sieves .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodology : Discrepancies between experimental and computational NMR shifts (e.g., formamide proton signals) can arise from solvent effects or dynamic processes. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra in explicit solvent models (e.g., DMSO or CDCl₃) . Cross-validate with variable-temperature NMR to detect conformational exchange broadening. For crystallographic conflicts, re-refine data using SHELXL with restraints for disordered bromine atoms .

Q. What strategies improve regioselectivity in further functionalization of this compound?

- Methodology : The bromine atom at the 5-position is a prime site for Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 equivalents), and Na₂CO₃ in toluene/water (3:1) at 90°C. For aminations, employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to introduce amines at the bromine site . Monitor competing reactions at the formamide group using LC-MS to avoid undesired byproducts.

Q. How does the electron-withdrawing bromine substituent influence the reactivity of the pyridine ring?

- Methodology : Bromine increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 3-position. Use computational tools (e.g., Natural Bond Orbital analysis) to quantify charge distribution. Experimentally, compare reaction rates with non-brominated analogs in SNAr reactions (e.g., with morpholine) to isolate bromine’s electronic effects .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- Methodology : Combine UPLC-MS (electrospray ionization) for low-level impurity detection (LOQ < 0.1%) and ICP-MS to quantify residual metals (e.g., Cu, Pd) from catalysis . For structural identification of impurities, isolate via preparative TLC and characterize using microcrystal electron diffraction (MicroED) if traditional crystallography fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。